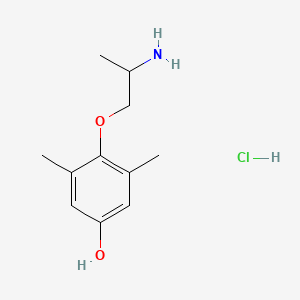

4-Hydroxy Mexiletine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

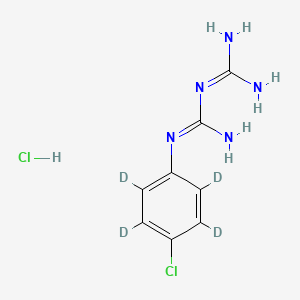

4-Hydroxy Mexiletine is a derivative of Mexiletine . Mexiletine is an orally active antiarrhythmic agent . It is a white to off-white crystalline powder with a slightly bitter taste, freely soluble in water and in alcohol . The chemical name of mexiletine hydrochloride is 1-methyl-2-(2,6-xylyloxy)ethylamine hydrochloride .

Molecular Structure Analysis

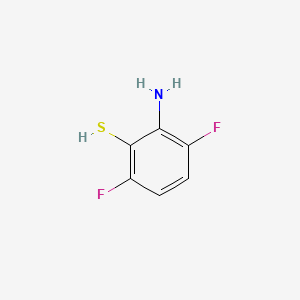

The molecular formula of 4-Hydroxy Mexiletine is C11H18ClNO2 . The InChI is InChI=1S/C11H17NO2.ClH/c1-7-4-10(13)5-8(2)11(7)14-6-9(3)12;/h4-5,9,13H,6,12H2,1-3H3;1H . The Canonical SMILES is CC1=CC(=CC(=C1OCC©N)C)O.Cl .Physical And Chemical Properties Analysis

4-Hydroxy Mexiletine has a molecular weight of 231.72 g/mol . It has a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 3 . The Exact Mass is 231.1026065 g/mol . The Topological Polar Surface Area is 55.5 Ų . The Heavy Atom Count is 15 .Scientific Research Applications

Antiarrhythmic Therapy

Mexiletine is a class IB antiarrhythmic agent, acting as a non-selective voltage-gated sodium channel blocker . It has been used in the therapy of ventricular arrhythmias . Through its capability of blocking fast sodium channels in cardiomyocytes, it has played a minor to moderate antiarrhythmic role throughout the recent decades .

Treatment of Ventricular Arrhythmias

Certain patients with structural heart disease suffering from drug-refractory, i.e., mainly amiodarone refractory ventricular arrhythmias, as well as those with selected forms of congenital long QT syndrome (LQTS) may nowadays still benefit from mexiletine .

Chiral Discrimination

Mexiletine is used in therapy as a racemic mixture R, S -MXL hydrochloride . A new, fast, and efficient method for the chiral separation of Mexiletine enantiomers using capillary electrophoresis (CE) and cyclodextrins (CDs) as chiral selectors (CSs) has been developed .

Treatment of Myotonia

The effectiveness and safety of mexiletine for both dystrophic and non-dystrophic myotonic patients have been evaluated . The rare nature of dystrophic and non-dystrophic myotonia has limited the available evidence on the efficacy of mexiletine as a potential treatment .

Suppression of Recurrent, Therapy-Resistant Ventricular Tachycardia/Fibrillation

Mexiletine has demonstrated its effectiveness in various arrhythmogenic settings . It has been tested for the suppression of recurrent, therapy-resistant ventricular tachycardia/fibrillation .

Reduction of Premature Ventricular Beats Burden

Initial studies quantified the effect of Mexiletine in terms of reduction of premature ventricular beats burden .

Mechanism of Action

- Role : It inhibits the inward sodium current required for the initiation and conduction of impulses, thus reducing the rate of rise of the action potential (Phase 0) in cardiac cells .

- Downstream effects include shortened action potential duration, reduced refractoriness, and decreased Vmax in partially depolarized cells with fast response action potentials .

- Clinically, it treats ventricular tachycardia and symptomatic premature ventricular beats, while preventing ventricular fibrillation .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

properties

IUPAC Name |

4-(2-aminopropoxy)-3,5-dimethylphenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c1-7-4-10(13)5-8(2)11(7)14-6-9(3)12;/h4-5,9,13H,6,12H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIVTPUSDCYBQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC(C)N)C)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857800 |

Source

|

| Record name | 4-(2-Aminopropoxy)-3,5-dimethylphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy Mexiletine | |

CAS RN |

123363-66-6 |

Source

|

| Record name | 4-(2-Aminopropoxy)-3,5-dimethylphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-Dichlorophenyl)-2-[(3-methoxyphenyl)methyl-(trideuteriomethyl)amino]ethanol](/img/structure/B589807.png)

amino}ethan-1-ol](/img/structure/B589810.png)

![N-(1-Iodo-1H-benzo[d][1,2,3]triazol-7-yl)-4-methylbenzenesulfonamide](/img/structure/B589814.png)

![Benzenesulfonic acid, 3,3'-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis[imino[2-(acetylamino)-4,1-phenylene]-2,1-diazenediyl]]bis-, sodium salt (1:2)](/img/structure/B589818.png)